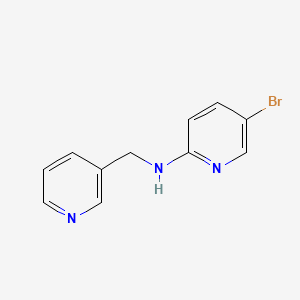

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Description

BenchChem offers high-quality 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-10-3-4-11(15-8-10)14-7-9-2-1-5-13-6-9/h1-6,8H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFBGTZYELPBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the privileged heterocyclic structures, pyridine derivatives hold a prominent position due to their versatile chemical reactivity and their prevalence in a wide array of biologically active compounds. This guide focuses on a specific, yet potentially significant molecule: 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine . While not as extensively documented as some of its analogues, its structure presents a compelling combination of functionalities—a bromo-substituted pyridine ring ripe for further functionalization and a pyridin-3-ylmethyl moiety known to interact with various biological targets.

As Senior Application Scientists, our goal is to provide a comprehensive resource that is not only scientifically rigorous but also practically insightful. This document moves beyond a simple recitation of facts, offering a deeper understanding of the causality behind synthetic strategies and the rationale for characterization techniques. We aim to equip researchers with the foundational knowledge necessary to synthesize, characterize, and explore the potential of this intriguing molecule in their own drug discovery and development endeavors. Every protocol and piece of data presented is grounded in established chemical principles and supported by authoritative references to ensure the highest level of scientific integrity.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough analysis of its chemical structure and inherent properties. The architecture of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is key to its reactivity and its potential interactions in a biological context.

Chemical Structure

The molecule is composed of two key heterocyclic rings linked by a methylene bridge: a 5-bromopyridin-2-amine core and a pyridine-3-yl group.

Caption: Chemical structure of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

The IUPAC name for this compound is 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine . The molecule features several key functional groups that dictate its chemical behavior:

-

2-Aminopyridine: This is a primary aromatic amine attached to a pyridine ring. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.[1]

-

5-Bromopyridine: The bromine atom at the 5-position is a versatile handle for further chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions.

-

Secondary Amine Linker: The nitrogen atom connecting the two pyridine rings is a secondary amine, which can also participate in chemical reactions and hydrogen bonding.

-

Pyridine-3-yl-methyl Group: This substituent introduces another basic nitrogen atom and a different electronic environment compared to the core pyridine ring.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₁₁H₁₀BrN₃ | Based on chemical structure |

| Molecular Weight | 264.12 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature |

| Melting Point | 100-150 °C | Similar N-aryl bromopyridines are solids with melting points in this range. |

| Boiling Point | > 300 °C | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, dichloromethane); sparingly soluble in water. | The presence of polar amine and pyridine groups is offset by the two aromatic rings and the bromine atom. |

| pKa (most basic nitrogen) | ~5-6 | The pyridine nitrogen is generally more basic than the aniline-type nitrogen. The exact value is influenced by the electronic effects of the substituents. |

Synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

The synthesis of the target molecule can be approached through several well-established organic chemistry transformations. The most logical and efficient pathway involves the coupling of two key building blocks: 2-amino-5-bromopyridine and a pyridin-3-ylmethyl synthon.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection at the secondary amine linkage, suggesting a reductive amination or a direct N-alkylation strategy.

[2-amino-5-bromopyridine] + [Pyridine-3-carbaldehyde] --(Step 1: Imine Formation)--> [Imine Intermediate] --(Step 2: Reduction)--> [5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine]

Caption: Potential cross-coupling reactions.

N-Arylation/N-Alkylation

The secondary amine linker can also be a point of modification, for instance, through N-arylation or N-alkylation reactions, to further explore the structure-activity relationship of derived compounds.

Potential Applications in Drug Discovery

The structural motifs present in 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine are found in numerous biologically active molecules. This suggests that this compound and its derivatives could be valuable starting points for drug discovery programs targeting a range of diseases.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine scaffold. The ability to easily diversify the 5-position of the pyridine ring makes this a promising core for developing novel kinase inhibitors for oncology and other therapeutic areas.

-

Central Nervous System (CNS) Agents: The pyridine moieties can facilitate crossing the blood-brain barrier, making this scaffold of interest for developing agents targeting CNS disorders.

-

Antimicrobial Agents: N-aryl and N-heterocyclic compounds have shown promise as antibacterial and antifungal agents. [2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Hazard Information: Based on the starting material 2-amino-5-bromopyridine, the target compound should be considered toxic if swallowed and an irritant to the skin and eyes. [3]

Conclusion

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine represents a versatile and promising scaffold for medicinal chemistry and drug discovery. Its straightforward synthesis via reductive amination, coupled with the vast potential for diversification through cross-coupling reactions, makes it an attractive starting point for the development of new chemical entities. This guide has provided a comprehensive overview of its structure, synthesis, and potential applications, grounded in established scientific principles and supported by relevant literature. It is our hope that this resource will empower researchers to explore the full potential of this and related molecules in their quest for novel therapeutics.

References

-

(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Pharmaffiliates.

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.

-

2-Amino-5-bromopyridine. PubChem.

-

5-Bromo-2-methylpyridin-3-amine. PubChem.

-

Reductive Amination, and How It Works. Master Organic Chemistry.

-

Preparation method of amino pyridine bromide compound. Google Patents.

-

5-Bromo-N-(furan-2-ylmethyl)pyridin-2-amine. BLDpharm.

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate.

-

N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

-

A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

-

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem.

-

N-(PyriMidin-5-ylMethyl)pyridin-2-aMine. ChemicalBook.

-

RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR.

-

Principles of Drug Action 1, Spring 2005, Amines. University of Arizona.

-

Recent advances in the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry.

-

N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.

-

Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

Application Note – Reductive Amination. Sigma-Aldrich.

-

2-Amino-5-bromo-3-methylpyridine. Tokyo Chemical Industry.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

Sources

IUPAC name for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

An In-Depth Technical Guide to 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine: Synthesis, Characterization, and Potential Applications

Executive Summary

This guide provides a comprehensive technical overview of the heterocyclic compound 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine. The N-arylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. This document, intended for researchers and drug development professionals, details a robust and validated synthetic methodology, outlines comprehensive analytical characterization, and explores the potential therapeutic applications of this specific molecule based on its structural features and the known activities of related compounds. The synthesis is approached via a strategic reductive amination, chosen for its efficiency, high yield, and operational simplicity. Full experimental protocols, data interpretation, and workflow visualizations are provided to ensure reproducibility and facilitate further investigation.

Compound Profile and Strategic Importance

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a synthetic compound featuring a brominated 2-aminopyridine core linked to a pyridine-3-ylmethyl moiety via a secondary amine bridge. The presence of two pyridine rings, a secondary amine linker, and a bromine atom provides a rich chemical space for modulation and derivatization. The bromine atom, in particular, serves as a versatile synthetic handle for further cross-coupling reactions (e.g., Suzuki, Heck), allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

The broader class of N-substituted aminopyridines and aminopyrimidines are of significant interest in drug discovery, serving as core scaffolds for agents targeting cancers and infectious diseases.[2][3] Understanding the synthesis and properties of this specific analogue is therefore a valuable endeavor for medicinal chemists.

| Identifier | Value |

| IUPAC Name | 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine |

| Molecular Formula | C₁₁H₁₁BrN₄ |

| Molecular Weight | 279.14 g/mol |

| Canonical SMILES | C1=CN=C(C=C1Br)NCC2=CC=CN=C2 |

| CAS Number | Not explicitly assigned (structure-based) |

| Predicted pKa | ~5.8 (Predicted based on similar structures)[4] |

| Appearance | Expected to be an off-white to yellow solid |

Synthetic Strategy: Reductive Amination

The synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is most efficiently achieved through a one-pot reductive amination protocol. This strategy is superior to a direct SN2 substitution reaction between 5-bromo-2-aminopyridine and a 3-(halomethyl)pyridine due to the potential for over-alkylation and the often harsh conditions required. The chosen method involves the condensation of 5-bromo-2-aminopyridine with pyridine-3-carbaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices:

-

Reactants: Commercially available 5-bromo-2-aminopyridine and pyridine-3-carbaldehyde are selected for their accessibility and reactivity.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike stronger hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a mild and chemoselective reagent. It readily reduces the protonated imine intermediate but does not reduce the aldehyde starting material or the pyridine rings. Its tolerance to mildly acidic conditions, which catalyze imine formation, makes it ideal for a one-pot procedure.[5][6]

-

Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is optimal. These solvents effectively dissolve the reactants and do not interfere with the reducing agent. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion, the active species for reduction.

Synthetic Workflow Diagram

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity.

Materials:

-

5-bromo-2-aminopyridine (1.0 eq)

-

Pyridine-3-carbaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Glacial Acetic Acid (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-aminopyridine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Addition of Reactants: Add pyridine-3-carbaldehyde (1.1 eq) followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: Initial effervescence may occur. Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on both pyridine rings, a characteristic singlet or triplet for the methylene bridge (~4.5-4.7 ppm), and a broad singlet for the N-H proton. The aromatic region (6.5-8.5 ppm) will show distinct coupling patterns for the 2,5-disubstituted and 3-substituted pyridine rings. |

| ¹³C NMR | Resonances for all 11 unique carbon atoms. The methylene carbon should appear around 45-50 ppm. Aromatic carbons will be in the 110-160 ppm range. |

| Mass Spec (ESI+) | A prominent molecular ion peak [M+H]⁺ at m/z ≈ 279/281, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approx. 1:1 ratio). |

| FT-IR | A characteristic N-H stretching band around 3300-3400 cm⁻¹, C-H stretches (aromatic and aliphatic), C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and a C-Br stretch in the lower frequency region. |

Potential Applications and Biological Rationale

While specific biological data for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is not widely published, its structural motifs are present in several pharmacologically active agents. This allows for a rational projection of its potential applications.

Kinase Inhibition

The N-arylpyrimidin-2-amine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3] This structural unit can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. For example, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[3] It is plausible that 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine could engage the ATP-binding site of various kinases.

Caption: Proposed mechanism of kinase inhibition.

Antibacterial Agents

The structure also shares features with novel antibiotics. For instance, Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, inhibits bacterial DNA gyrase and topoisomerase IV.[7] While structurally distinct, the presence of multiple nitrogen-containing heterocyclic rings is a common feature in compounds designed to interact with bacterial enzymes. Further investigation into the antibacterial properties of this compound is warranted.

Conclusion

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthetic route via reductive amination presented in this guide is robust, scalable, and utilizes mild conditions, making the compound readily accessible for further research. Its structural similarity to known kinase inhibitors and other bioactive molecules makes it a compelling candidate for screening in oncology and infectious disease programs. The analytical data provided serves as a benchmark for its characterization, ensuring the integrity of future studies.

References

- EvitaChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382).

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

-

Wikipedia. Gepotidacin. Available from: [Link]

-

PubChem. 5-Bromo-2-methylpyridin-3-amine. Available from: [Link]

-

Pharmaffiliates. (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Available from: [Link]

-

Bomann, M. D., et al. (1998). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. Available from: [Link]

-

Al-Hiari, Y. M., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]

-

Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available from: [Link]

-

Al-Hiari, Y. M., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. Available from: [Link]

-

Wang, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. Available from: [Link]

-

YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Available from: [Link]

-

Pang, J. H., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available from: [Link]

-

Askar, F. W., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. Available from: [Link]

-

Uddin, M. J., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 [evitachem.com]

- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. N-(PyriMidin-5-ylMethyl)pyridin-2-aMine | 1383916-51-5 [chemicalbook.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. Gepotidacin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Executive Summary: This guide provides a comprehensive technical overview of the physical and chemical properties of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine. Given the compound's status as a niche research chemical, this document establishes a predictive framework for its characteristics and behavior by synthesizing data from structurally analogous compounds. We will cover its molecular structure, predicted physicochemical parameters, a robust synthetic methodology via reductive amination, potential chemical reactivity for further derivatization, and a complete workflow for its analytical characterization. This guide is intended for researchers in medicinal chemistry and drug development, offering insights into the compound's potential as a scaffold for novel therapeutics.

Introduction and Molecular Structure

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a heterocyclic compound featuring a 5-bromopyridin-2-amine core linked to a pyridine-3-ylmethyl group via a secondary amine bridge. This structural motif is of significant interest in medicinal chemistry. The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1] The bromine atom on the pyridine ring serves as a crucial synthetic handle, allowing for a variety of cross-coupling reactions to generate diverse chemical libraries.[2] The presence of two pyridine rings imparts specific electronic and steric properties, making it a candidate for interaction with various biological targets.[3]

Derivatives of aminopyridine and bipyridyl structures are known to exhibit a wide range of biological activities, including anti-tumor, anti-viral, and anti-microbial properties.[2] The analogous pyrimidine-containing structures have also been explored as scaffolds for targeting diseases like cancer.[3][4]

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. Controlling physicochemical properties such as molecular weight, lipophilicity (LogP), and hydrogen bonding capacity is critical for successful drug design.[5]

| Property | Predicted/Calculated Value | Source/Method |

| Molecular Formula | C₁₁H₁₁BrN₄ | - |

| Molecular Weight | 279.14 g/mol | - |

| Appearance | Expected to be a solid, from light yellow to brown powder/crystal. | Analogy to |

| Boiling Point | >350 °C (Predicted) | Analogy to[6] |

| Melting Point | Not available. Likely >100 °C. | Analogy to |

| pKa | ~5.8 (Predicted) | Analogy to[6] |

| LogP | ~2.5 (Predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). | Analogy to |

| Storage | Store at 2-8°C in a dry, dark environment. | Analogy to[6][7] |

Synthesis and Mechanistic Insights

The most efficient and logical synthetic route to 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is through reductive amination. This cornerstone reaction involves the condensation of an amine with an aldehyde to form an imine, which is then reduced in situ to the target secondary amine.[3][8]

Proposed Synthetic Pathway:

Experimental Protocol:

Rationale: This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike sodium borohydride, STAB is milder and more selective for imines over aldehydes, reducing the formation of alcohol byproducts. It is also less sensitive to the mildly acidic conditions catalyzed by acetic acid, which promotes imine formation. Dichloroethane (DCE) is a common solvent for this reaction, but THF can also be used.[8]

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 eq) and pyridine-3-carbaldehyde (1.1 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (approx. 0.1 M concentration).

-

Acid Catalyst: Add glacial acetic acid (0.1 eq) to the mixture to catalyze the formation of the imine intermediate. Stir at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity and Derivatization

The structure of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine offers several sites for chemical modification, making it a versatile scaffold for creating a library of analogues.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is the most valuable site for modification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (with boronic acids) or the Buchwald-Hartwig amination (with amines).[2] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Secondary Amine Reactivity: The secondary amine bridge is nucleophilic and can undergo reactions such as N-acylation with acyl chlorides or N-alkylation with alkyl halides. This allows for modification of the linker portion of the molecule.

-

Pyridine Ring Basicity: Both pyridine rings contain basic nitrogen atoms that can be protonated to form salts. They can also be targeted for N-oxidation or quaternization reactions, which can modulate the compound's solubility and electronic properties.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is critical. A multi-step analytical workflow is required.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 [evitachem.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. N-(PyriMidin-5-ylMethyl)pyridin-2-aMine | 1383916-51-5 [chemicalbook.com]

- 7. 1036508-05-0|5-Bromo-N-(furan-2-ylmethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Introduction: The Pyridinamine Core - A Privileged Scaffold in Chemical Biology and Drug Discovery

An In-Depth Technical Guide to the Discovery and History of Substituted Pyridinamine Compounds

The substituted pyridinamine framework, a simple pyridine ring bearing an amino group, represents a quintessential "privileged structure" in the realm of medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and conformational rigidity have made it a cornerstone in the design of a vast array of biologically active molecules. From modulating ion channels and inhibiting enzymes to combating infectious agents, compounds built upon this scaffold have left an indelible mark on human health, agriculture, and scientific research. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive historical and technical exploration of substituted pyridinamine compounds. It delves into their foundational synthesis, the evolution of more sophisticated synthetic methodologies, and the landmark discoveries that have established this chemical class as a critical tool in the pharmacopeia. By examining the causality behind experimental choices and the intricate structure-activity relationships, this document aims to provide not just a historical account, but a field-proven perspective on the enduring legacy and future potential of substituted pyridinamines.

Chapter 1: Foundational Syntheses of the Aminopyridine Core

The journey of substituted pyridinamines begins with the development of methods to synthesize the three fundamental isomers: 2-, 3-, and 4-aminopyridine. These classical "named reactions" were pivotal in making the pyridinamine core accessible for further investigation and derivatization.

The Dawn of 2-Aminopyridine: The Chichibabin Reaction

In 1914, the Russian chemist Aleksei Chichibabin reported a groundbreaking method for the direct amination of pyridine.[1] This reaction, now bearing his name, involves treating pyridine with sodium amide in an inert solvent like toluene or xylene to produce 2-aminopyridine.[2] The Chichibabin reaction is a nucleophilic aromatic substitution where the nucleophile is the amide anion (NH₂⁻) and the leaving group is a hydride ion (H⁻).

The mechanism proceeds through an addition-elimination pathway. The highly nucleophilic amide ion attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged intermediate known as a σ-adduct or Meisenheimer-like complex. Aromatization is then restored by the elimination of a hydride ion, which subsequently reacts with an acidic proton source (like the newly formed 2-aminopyridine or ammonia) to liberate hydrogen gas, driving the reaction to completion.[1][3]

Caption: Mechanism of the Chichibabin Reaction.

Experimental Protocol: Classical Synthesis of 2-Aminopyridine via the Chichibabin Reaction

This protocol is a representative example of the classical Chichibabin reaction.

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets)

-

Diethyl ether

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium amide under a nitrogen atmosphere.

-

The suspension is heated to reflux (approximately 110°C).

-

Pyridine is added dropwise to the refluxing mixture over a period of 1-2 hours. The reaction mixture typically turns dark red or brown, and the evolution of hydrogen gas is observed.[3]

-

After the addition is complete, the mixture is maintained at reflux for an additional 4-6 hours until the evolution of hydrogen gas ceases.

-

The reaction mixture is cooled to room temperature and then carefully quenched by the slow, portion-wise addition of water to decompose any unreacted sodium amide.

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with toluene or diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-aminopyridine.

-

Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane).

Accessing the 3-Amino Isomer: The Hofmann Rearrangement

The synthesis of 3-aminopyridine required a different strategic approach. A common and historically significant method is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide).[4] The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[5] The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide, which form sodium hypobromite in situ.

The mechanism involves the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation yields a bromoamide anion, which then rearranges: the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs, forming an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[5]

Caption: Hofmann Rearrangement for 3-Aminopyridine Synthesis.

Experimental Protocol: Synthesis of 3-Aminopyridine from Nicotinamide

This protocol is based on the procedure described in Organic Syntheses.[6]

Materials:

-

Nicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Sodium chloride (NaCl)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

A solution of sodium hydroxide in water is prepared in a beaker and cooled in an ice-salt bath.

-

Bromine is added slowly to the cold NaOH solution with stirring to form a sodium hypobromite solution.

-

Nicotinamide is added to the solution all at once with vigorous stirring. The mixture is stirred for a short period until it becomes clear.

-

The ice bath is replaced with a water bath, and the solution is heated to approximately 70-75°C for about 45 minutes.

-

The solution is then cooled to room temperature and saturated with sodium chloride to facilitate extraction.

-

The product is extracted from the aqueous solution using a suitable organic solvent like diethyl ether, potentially using a continuous extractor for efficiency.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

The solvent is removed by distillation to yield crude 3-aminopyridine, which can be further purified by distillation or recrystallization.

Synthesizing 4-Aminopyridine: Early Routes

The direct amination of pyridine at the 4-position via the Chichibabin reaction is generally inefficient. Historically, a multi-step sequence was employed to synthesize 4-aminopyridine.[7] This route begins with the oxidation of pyridine to pyridine-N-oxide. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. Nitration of pyridine-N-oxide with a mixture of nitric and sulfuric acids yields 4-nitropyridine-N-oxide.[8][9] The final step involves the reduction of both the nitro group and the N-oxide, which can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation, to afford 4-aminopyridine.[8]

Caption: Historical Synthetic Pathway to 4-Aminopyridine.

Chapter 2: The Evolution of Synthesis: Modern Catalytic Approaches

While the classical methods were foundational, they often required harsh reaction conditions (high temperatures, strong bases) and had limitations in terms of functional group tolerance and substrate scope. The late 20th century witnessed a revolution in synthetic chemistry with the advent of transition metal-catalyzed cross-coupling reactions, which provided milder and more versatile routes to substituted pyridinamines.

The Rise of Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, which emerged in the mid-1990s, has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of a wide variety of aryl and heteroaryl amines, including substituted pyridinamines, from the corresponding halides (Cl, Br, I) or triflates and an amine. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and has been the subject of extensive research, leading to the development of highly active and specialized ligands that enable the coupling of a broad range of substrates under mild conditions.

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol is a representative example of a modern catalytic approach to pyridinamine synthesis.

Materials:

-

2-Chloropyridine derivative

-

Primary or secondary amine

-

Palladium(II) acetate (Pd(OAc)₂) or other Pd precatalyst

-

A suitable phosphine ligand (e.g., BINAP, XPhos)

-

Sodium tert-butoxide (NaOt-Bu) or another suitable base

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

-

Add the 2-chloropyridine derivative and the amine to the reaction vessel.

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring for the required time (monitored by TLC or LC-MS, usually several hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Chapter 3: Landmark Discoveries and Therapeutic Breakthroughs

The availability of the pyridinamine scaffold, through both classical and modern synthetic methods, set the stage for its exploration in drug discovery. Several key compounds have emerged, often from serendipitous observations, that highlight the diverse biological activities of this chemical class.

An Unexpected Discovery: Minoxidil and Potassium Channel Opening

The story of Minoxidil is a classic example of serendipity in drug discovery. Developed in the late 1950s by the Upjohn Company, it was initially investigated as a treatment for ulcers.[10] While it failed in that regard, it was found to be a potent vasodilator.[10] During clinical trials for severe hypertension in the 1970s, led by researchers like Charles A. Chidsey, an unusual side effect was noted: hypertrichosis, or excessive hair growth.[10][11] This observation was championed by dermatologist Guinter Kahn, who, along with his colleague Paul J. Grant, recognized its potential for treating baldness.[10]

Minoxidil's mechanism of action as a vasodilator involves the opening of ATP-sensitive potassium channels (KATP channels) in the smooth muscle cells of blood vessels.[10] Its active metabolite, minoxidil sulfate, opens these channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated calcium channels to open, reducing intracellular calcium levels and causing smooth muscle relaxation and vasodilation.[8] The exact mechanism for hair growth is not fully understood but is thought to involve localized vasodilation improving microcirculation to hair follicles and a direct stimulatory effect on the hair follicle cells.[8]

Caption: Mechanism of Action of Minoxidil as a Vasodilator.

A Counterintuitive Approach: 4-Aminopyridine as a Potassium Channel Blocker

In stark contrast to Minoxidil, 4-aminopyridine (4-AP) exerts its primary therapeutic effects by blocking potassium channels.[12] Its history is equally fascinating, having first been developed as a bird poison in 1963.[13] In the 1970s, it was repurposed in Bulgaria as a reversal agent for neuromuscular blockers used in anesthesia.[13] Later, researchers including Floyd Davis and Dusan Stefoski at Rush University investigated its potential for treating multiple sclerosis (MS), a demyelinating disease of the central nervous system.[14] This research eventually led to the approval of a prolonged-release formulation of 4-AP, known as fampridine (Ampyra), for improving walking in patients with MS.[1][15]

In demyelinated axons, the exposure of voltage-gated potassium channels leads to a leakage of potassium ions during action potential propagation, which can short-circuit the nerve impulse and cause conduction failure. 4-AP acts as a broad-spectrum blocker of these exposed potassium channels.[15] By inhibiting the outward flow of potassium, it prolongs the duration of the action potential and enhances the release of neurotransmitters, thereby improving the conduction of nerve impulses along demyelinated axons.[16]

Caption: Effect of 4-Aminopyridine on Demyelinated Axons.

Targeting Agriculture: Pirimicarb and Acetylcholinesterase Inhibition

The utility of the pyridinamine scaffold extends beyond human medicine into agriculture. Pirimicarb is a selective carbamate insecticide that is particularly effective against aphids.[17] Its mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[18] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synapse. By inhibiting AChE, pirimicarb causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.[7] Its selectivity is a key feature, as it is generally less harmful to beneficial insects like ladybugs and bees compared to broader-spectrum insecticides.[14]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a common colorimetric method to assess the AChE inhibitory activity of compounds like pirimicarb.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (e.g., pH 8.0)

-

Test compound (e.g., Pirimicarb) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

In the wells of a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add various concentrations of the test compound (pirimicarb) to the test wells. Add only solvent to the control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate, ATCI, to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Chapter 4: Structure-Activity Relationship (SAR) and Drug Design Insights

The development of successful pyridinamine-based compounds has been heavily reliant on understanding their structure-activity relationships (SAR). Systematic modifications of the core structure have provided crucial insights into the features required for potent and selective biological activity.

General Principles of Pyridinamine SAR

The biological activity of substituted pyridinamines is profoundly influenced by several factors:

-

Position of the Amino Group: The 2-, 3-, and 4-positions offer distinct electronic and steric environments, directing the molecule to different biological targets. For instance, the 2-aminopyridine motif is a common hinge-binding element in many kinase inhibitors.[19]

-

Substitution on the Pyridine Ring: Adding substituents (e.g., halogens, alkyl, alkoxy groups) can modulate the pKa, lipophilicity, and metabolic stability of the compound, as well as introduce new interactions with the target protein.[20]

-

Substitution on the Amino Group: Derivatization of the amino group (alkylation, acylation, etc.) can alter the compound's hydrogen bonding potential, size, and overall shape, which is critical for fitting into a binding pocket.

Case Study: 2-Aminopyridines as Kinase Inhibitors

The 2-aminopyridine scaffold has emerged as a particularly fruitful template for the design of protein kinase inhibitors.[15] The nitrogen atom of the pyridine ring and the exocyclic amino group can form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding site, a common anchoring point for many kinase inhibitors.[19]

| Compound Class/Example | Target Kinase(s) | Key Structural Features & SAR Insights | Representative IC₅₀ |

| Imidazo[1,2-a]pyridine Derivatives | Nek2 | The imidazopyridine core provides a rigid scaffold. SAR studies have explored substitutions on the phenyl ring attached to the core.[21] | Varies with substitution |

| Pyridine-based VRK1/VRK2 Inhibitors | VRK1, VRK2 | The 2-aminopyridine core acts as the hinge binder. Selectivity can be tuned by substitutions on the pyridine ring.[19] | Nanomolar range |

| 2-Aminopyridine JAK2 Inhibitors | JAK2 | Based on the crizotinib scaffold, these compounds show high potency and selectivity for JAK2 over other JAK family kinases.[22] | 9 nM (for compound 21b)[22] |

Chapter 5: Expanding Horizons: Broader Applications of Substituted Pyridinamines

Beyond the landmark drugs, the substituted pyridinamine scaffold continues to be explored in a wide range of therapeutic areas, demonstrating its remarkable versatility.

Pyridinamines in Oncology

As highlighted in the SAR section, the 2-aminopyridine motif is a privileged structure for kinase inhibition, a major focus of modern oncology research. Numerous compounds incorporating this scaffold have been investigated for their potential to target kinases that are dysregulated in various cancers, such as LRRK2 in Parkinson's disease and potentially some cancers, and CDK8 in colorectal cancer.[15][23]

Pyridinamines as Anti-Infective Agents

The pyridinamine core is also present in compounds with significant antimicrobial and antiviral activity.[17] The ability of the pyridine ring to engage in various non-covalent interactions and its favorable physicochemical properties make it an attractive starting point for the design of novel anti-infective agents. Research has explored pyridinamine derivatives as potential treatments for bacterial infections, with some showing promising activity against both Gram-positive and Gram-negative bacteria.[24] In the antiviral space, substituted pyridines and related pyrimidines have been investigated as inhibitors of viral replication for a range of viruses, including influenza and coronaviruses.[4][25]

Conclusion

The history of substituted pyridinamine compounds is a compelling narrative of chemical innovation and serendipitous discovery. From the classical syntheses developed over a century ago to the sophisticated catalytic methods of today, the ability to construct and modify this simple yet powerful scaffold has unlocked a wealth of biological activities. The journey from Chichibabin's synthesis of 2-aminopyridine to the development of life-changing drugs like Minoxidil and Fampridine, and important agricultural agents like Pirimicarb, underscores the profound impact of fundamental organic chemistry on society. As researchers continue to explore the vast chemical space accessible from the pyridinamine core, it is certain that this privileged structure will continue to be a source of new scientific insights and therapeutic agents for years to come.

References

-

Neuroprotective Properties of 4-Aminopyridine | Neurology Neuroimmunology & Neuroinflammation. Available at: [Link] [Accessed January 27, 2026].

-

Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. Available at: [Link] [Accessed January 27, 2026].

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. Available at: [Link] [Accessed January 27, 2026].

-

ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC. Available at: [Link] [Accessed January 27, 2026].

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Available at: [Link] [Accessed January 27, 2026].

-

Minoxidil - Wikipedia. Available at: [Link] [Accessed January 27, 2026].

-

The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed. Available at: [Link] [Accessed January 27, 2026].

-

The mechanism of action of pirimicarb - Knowledge - Natursim Science Co., Ltd. Available at: [Link] [Accessed January 27, 2026].

- CN111170937A - Preparation method of 3-aminopyridine - Google Patents.

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. Available at: [Link] [Accessed January 27, 2026].

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link] [Accessed January 27, 2026].

-

4-Aminopyridine in multiple sclerosis: prolonged administration - PubMed. Available at: [Link] [Accessed January 27, 2026].

-

Hoffmann Rearrangement - Chemist Wizards. Available at: [Link] [Accessed January 27, 2026].

-

Chichibabin amination: Easy mechanism - Chemistry Notes. Available at: [Link] [Accessed January 27, 2026].

-

(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link] [Accessed January 27, 2026].

-

Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Available at: [Link] [Accessed January 27, 2026].

-

Hofmann rearrangement - Wikipedia. Available at: [Link] [Accessed January 27, 2026].

-

The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study - PubMed. Available at: [Link] [Accessed January 27, 2026].

- EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents.

-

3-aminopyridine - Organic Syntheses Procedure. Available at: [Link] [Accessed January 27, 2026].

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchGate. Available at: [Link] [Accessed January 27, 2026].

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents - ResearchGate. Available at: [Link] [Accessed January 27, 2026].

-

Topical Minoxidil, Experimental and Clinical Results: Editor's Introduction. Available at: [Link] [Accessed January 27, 2026].

-

4-aminopyridine-a review - PubMed. Available at: [Link] [Accessed January 27, 2026].

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link] [Accessed January 27, 2026].

- CN1807415A - 4-aminopyridine preparation method - Google Patents.

-

What Drives Medical Research? Collaboration | RUSH University. Available at: [Link] [Accessed January 27, 2026].

-

Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite - ResearchGate. Available at: [Link] [Accessed January 27, 2026].

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link] [Accessed January 27, 2026].

-

How minoxidil was transformed from an antihypertensive to hair-loss drug. Available at: [Link] [Accessed January 27, 2026].

-

Chichibabin reaction - Wikipedia. Available at: [Link] [Accessed January 27, 2026].

-

Drug-Development Pipeline - Multiple Sclerosis Discovery Forum. Available at: [Link] [Accessed January 27, 2026].

-

Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF - ResearchGate. Available at: [Link] [Accessed January 27, 2026].

- CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents.

-

How minoxidil was transformed from an antihypertensive to hair-loss drug - ResearchGate. Available at: [Link] [Accessed January 27, 2026].

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. Available at: [Link] [Accessed January 27, 2026].

-

Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model - PubMed Central. Available at: [Link] [Accessed January 27, 2026].

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available at: [Link] [Accessed January 27, 2026].

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link] [Accessed January 27, 2026].

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link] [Accessed January 27, 2026].

-

Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed. Available at: [Link] [Accessed January 27, 2026].

-

Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Available at: [Link] [Accessed January 27, 2026].

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link] [Accessed January 27, 2026].

-

History of Minoxidil - Scottsdale Institute for Cosmetic Dermatology. Available at: [Link] [Accessed January 27, 2026].

-

4-Aminopyridine: A Pan Voltage-Gated Potassium Channel Inhibitor That Enhances K v 7.4 Currents and Inhibits Noradrenaline-Mediated Contraction of Rat Mesenteric Small Arteries - PubMed. Available at: [Link] [Accessed January 27, 2026].

Sources

- 1. neurology.org [neurology.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistwizards.com [chemistwizards.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Minoxidil - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What Drives Medical Research? Collaboration | RUSH University [rushu.rush.edu]

- 15. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orgsyn.org [orgsyn.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 21. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationship (SAR) of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine Analogs as Potential Kinase Inhibitors

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1] This technical guide delves into a systematic exploration of the structure-activity relationships (SAR) for a specific class of these compounds: 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine and its analogs. We will dissect the intricate interplay between chemical structure and biological activity, offering a roadmap for the rational design of novel therapeutics. This document provides a comprehensive overview of the synthetic strategies, proposed biological evaluation workflows, and data-driven analysis required to elucidate the SAR of this promising compound class. The insights presented herein are grounded in established principles of medicinal chemistry and draw parallels from extensive research on related aminopyridine-based inhibitors.

Introduction: The Rationale for Investigating 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine Analogs

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 2-aminopyridine moiety is a well-established pharmacophore that often engages in critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[1]

The parent compound, 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine, presents a compelling starting point for an SAR investigation due to its unique combination of structural features:

-

The 2-Aminopyridine Core: This unit is anticipated to anchor the molecule within the ATP-binding pocket of a target kinase.

-

The 5-Bromo Substituent: The bromine atom is not merely a placeholder. It is known to influence the compound's physicochemical properties and can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity.[3][4] Furthermore, "bromination" can have a beneficial impact on a drug's metabolism and duration of action.[3][5]

-

The N-(pyridin-3-ylmethyl) Group: This substituent projects into the solvent-exposed region of the ATP-binding site, providing a vector for modifications to fine-tune potency, selectivity, and pharmacokinetic properties. The pyridine ring within this group can also engage in important interactions with the target protein.

This guide will outline a hypothetical, yet scientifically rigorous, SAR study aimed at optimizing the therapeutic potential of this scaffold.

Synthetic Strategy: A Modular Approach to Analog Synthesis

A robust and versatile synthetic route is paramount for any successful SAR campaign. The proposed synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine analogs is designed to be modular, allowing for the facile introduction of diversity at key positions. The primary synthetic pathway leverages a copper-catalyzed Goldberg reaction for the key C-N bond formation.[6]

General Synthetic Scheme

The core synthesis involves the coupling of 2,5-dibromopyridine with a variety of substituted pyridin-3-ylmethylamines. Subsequent modifications can be introduced through standard organic chemistry transformations.

Caption: General Synthetic Route to Analogs.

Detailed Experimental Protocol: Synthesis of the Parent Compound

Step 1: Synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

-

To a sealed tube, add 2,5-dibromopyridine (1.0 eq), pyridin-3-ylmethanamine (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (2.0 eq).

-

Add a suitable solvent, for example, dimethylformamide (DMF).

-

Degas the mixture with argon for 15 minutes.

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

A Proposed SAR Exploration: A Multi-pronged Approach

A systematic SAR study will involve the synthesis and biological evaluation of a library of analogs with modifications at three key positions: the 5-position of the pyridin-2-amine ring, the pyridin-3-ylmethyl moiety, and the linker connecting the two rings.

Workflow for SAR Exploration

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic fate and stability of N-(pyridin-3-ylmethyl)pyridin-2-amine derivatives

An In-Depth Technical Guide to the Metabolic Fate and Stability of N-(pyridin-3-ylmethyl)pyridin-2-amine Derivatives

Authored by: A Senior Application Scientist

Preamble: The Strategic Imperative of Metabolic Profiling

In the landscape of modern drug discovery, the N-(pyridin-3-ylmethyl)pyridin-2-amine scaffold represents a privileged structure, a recurring motif in compounds demonstrating significant therapeutic potential. The inherent characteristics of the pyridine ring system—its ability to engage in hydrogen bonding, its impact on solubility, and its role in protein-ligand interactions—make it a cornerstone of medicinal chemistry.[1][2] Numerous FDA-approved drugs incorporate the pyridine moiety, leveraging its favorable physicochemical and pharmacokinetic properties.[2][3] However, the journey from a promising lead compound to a viable drug candidate is fraught with metabolic challenges. Understanding the metabolic fate and stability of these derivatives is not merely an academic exercise; it is a critical determinant of a drug's efficacy, safety, and ultimate clinical success.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of metabolizing N-(pyridin-3-ylmethyl)pyridin-2-amine derivatives. We will dissect the underlying enzymatic processes, detail robust experimental protocols for assessing stability and identifying metabolites, and explore strategic chemical modifications to optimize pharmacokinetic profiles. The narrative is grounded in the causality of experimental design, ensuring that each step is not just a procedure, but a logical inquiry into the molecule's behavior within a biological system.

Section 1: The Metabolic Landscape of Pyridine-Containing Amines

Drug metabolism is broadly categorized into Phase I and Phase II reactions, which work in concert to transform xenobiotics into more polar, excretable substances.[4] For N-(pyridin-3-ylmethyl)pyridin-2-amine derivatives, the metabolic profile is dictated by the interplay of the two pyridine rings, the secondary amine linker, and the methylene bridge.

Phase I Metabolism: The Cytochrome P450 Arena

Phase I reactions introduce or expose functional groups and are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[4][5][6] Arylamines and heterocyclic amines are well-known substrates for these enzymes.[7] For the N-(pyridin-3-ylmethyl)pyridin-2-amine core, several oxidative pathways are plausible:

-

Aromatic Hydroxylation: The electron density of the pyridine rings makes them susceptible to hydroxylation at various positions. This is a common metabolic pathway for many pyridine-containing pharmaceuticals.

-

N-Oxidation: The nitrogen atoms of the pyridine rings are nucleophilic and can be oxidized to form N-oxides. This transformation can significantly alter the compound's properties and is a frequent metabolic route.[8]

-

N-Dealkylation: The secondary amine linker is a prime target for metabolism. Oxidative cleavage of the C-N bond can occur on either side of the nitrogen, leading to the formation of pyridin-2-amine and pyridine-3-carbaldehyde (following oxidation of the initial alcohol). N-dealkylation is a major metabolic pathway for compounds containing similar substructures.[9]

-

Methylene Bridge Oxidation: The benzylic-like methylene carbon can be hydroxylated to form a carbinolamine, which may be further oxidized to a ketone.

The specific CYP isozymes responsible for these transformations can vary, but CYP3A4 and CYP1A2 are frequently implicated in the metabolism of arylamines and heterocyclic structures.[7][10]

Phase II Metabolism: Conjugation for Clearance

Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyls) serve as handles for Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), attach endogenous polar molecules (like glucuronic acid) to the metabolite. This process dramatically increases water solubility, facilitating renal or biliary excretion and completing the detoxification process.

Caption: Predicted metabolic pathways for the core scaffold.

Section 2: A Practical Guide to Assessing Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key predictor of its in vivo half-life and oral bioavailability.[4] Early in vitro assessment is crucial for prioritizing compounds and guiding medicinal chemistry efforts.

The Liver Microsomal Stability Assay: A First-Line Assessment

This assay is the workhorse for evaluating Phase I metabolic stability. Its utility stems from using liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and are highly enriched in CYP enzymes.[4]

Causality Behind the Choice: By isolating the primary engine of Phase I metabolism, we can efficiently determine a compound's intrinsic clearance (Clint)—its inherent rate of metabolism—without the complexities of cellular uptake or Phase II reactions. The inclusion of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) is essential, as it provides the reducing equivalents required for CYP enzyme function.

Protocol: A Self-Validating System

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

-

Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a constant supply of NADPH throughout the incubation.

-

Positive Control: Prepare a working solution of a compound with known high clearance (e.g., Verapamil, Testosterone).

-

-

Incubation Procedure:

-

Dispense the microsome suspension into a 96-well plate.

-

Add the test compound to a final concentration of 1 µM.

-

Self-Validation Step (T=0): Immediately quench a set of wells with 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide). This serves as the baseline measurement.

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reactions.

-

-

Time-Course Sampling:

-

At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells as described for T=0.

-

Self-Validation Step (Negative Control): Run a parallel incubation without the NADPH regenerating system to confirm that compound loss is enzyme-dependent.

-

-

Sample Analysis:

-

Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Monitor the disappearance of the parent compound over time relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percent remaining of the test compound versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

-

Hepatocyte Stability Assay: A More Complete Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II reactions.[11] Suspension assays using cryopreserved hepatocytes provide a more holistic view of metabolic clearance.

Causality Behind the Choice: Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes in their proper cellular context. This allows for the assessment of a compound's overall metabolic fate, including the interplay between different pathways.

The protocol is analogous to the microsomal assay, but uses a suspension of hepatocytes instead of microsomes and does not require an external NADPH regenerating system, as the intact cells contain all necessary cofactors.

Data Presentation: Summarizing Stability Metrics

| Compound ID | Structure Modification | t½ in HLM (min) | Clint in HLM (µL/min/mg) | t½ in Hepatocytes (min) |

| LEAD-001 | (Parent Scaffold) | 5 | 277 | 3 |

| LEAD-002 | 4'-Fluoro on pyridin-3-yl | 25 | 55 | 20 |

| LEAD-003 | 6-Fluoro on pyridin-2-yl | > 60 | < 11.5 | > 90 |

| Verapamil | (Positive Control) | 8 | 173 | 6 |

Section 3: The Metabolite Identification (MetID) Workflow

Identifying the "soft spots" on a molecule—the sites most susceptible to metabolism—is crucial for rational drug design. The goal of MetID is to elucidate the structures of the major metabolites.

Causality Behind the Workflow: The workflow is designed to first generate detectable quantities of metabolites and then use high-end analytical techniques to solve their structures. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition of a metabolite, while Tandem Mass Spectrometry (MS/MS) provides structural fragments, allowing for a puzzle-like reconstruction of the biotransformation.[12]

Caption: A typical experimental workflow for metabolite ID.

Protocol: Metabolite Identification in Human Liver Microsomes

-

Scaled-Up Incubation: Perform a microsomal stability assay as described above, but increase the test compound concentration to 10-20 µM and use a single, longer incubation time (e.g., 90 minutes) to maximize metabolite formation.

-

LC-HRMS Analysis:

-

Inject the supernatant from the quenched reaction onto a UPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

-

Acquire data in full scan mode to detect all ions present.

-

-

Data Processing:

-

Use metabolite identification software to compare the chromatograms from the T=90 sample and the T=0 sample.

-

The software will flag peaks present only in the T=90 sample and calculate potential biotransformations based on mass shifts from the parent compound (e.g., +15.99 Da for oxidation, +176.01 Da for glucuronidation).

-

-

Structural Confirmation with MS/MS:

-

Re-inject the sample and perform targeted MS/MS analysis on the parent ion and the potential metabolite ions.

-

Logic of Interpretation: Compare the fragmentation spectrum of the metabolite to that of the parent. Fragments that retain the mass shift correspond to the part of the molecule that was modified. Fragments that are identical in mass to the parent's fragments correspond to the unmodified portion. This comparison allows for the precise localization of the metabolic "soft spot."

-

Section 4: Strategies to Enhance Metabolic Stability

Once metabolic liabilities are identified, medicinal chemistry strategies can be employed to fortify the molecule. The goal is to block or slow down the metabolic reaction without compromising the compound's desired biological activity.

-

Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's active site from accessing the labile position.

-

Metabolic Blocking: Replacing a hydrogen atom at a site of hydroxylation with a more stable atom or group, such as fluorine or a methyl group, can prevent metabolism at that position. For instance, replacing a susceptible C-H bond with a C-F bond is a common and effective strategy.[13]

-